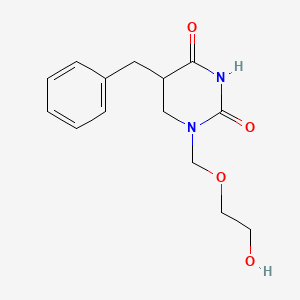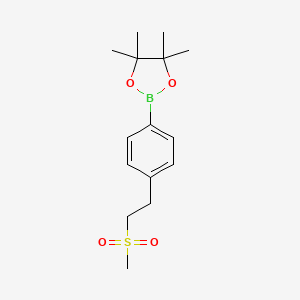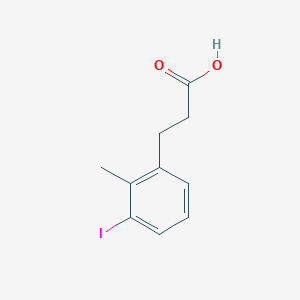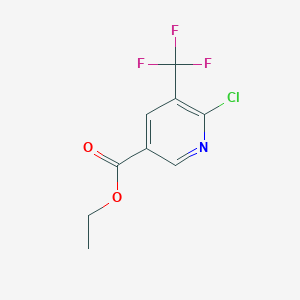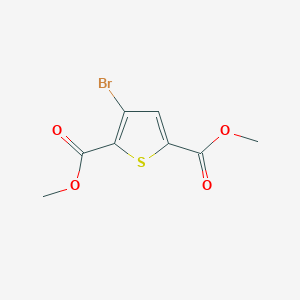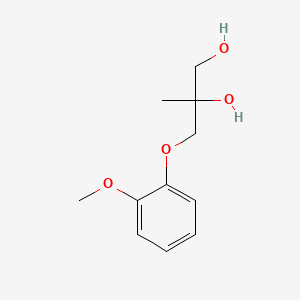
Glycine, N-(2-methyl-1-oxo-2-propen-1-yl)glycyl-, hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-(2-methyl-1-oxo-2-propen-1-yl)glycyl-, hydrazide: is a synthetic organic compound with potential applications in various fields of chemistry and biology. This compound is characterized by the presence of a glycine residue, a propenyl group, and a hydrazide functional group, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-(2-methyl-1-oxo-2-propen-1-yl)glycyl-, hydrazide typically involves the following steps:
Starting Materials: The synthesis begins with glycine and 2-methyl-1-oxo-2-propen-1-yl chloride.
Reaction Conditions: The glycine is reacted with 2-methyl-1-oxo-2-propen-1-yl chloride in the presence of a base such as triethylamine to form the intermediate compound.
Hydrazide Formation: The intermediate compound is then treated with hydrazine hydrate to form the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions:
Oxidation: Glycine, N-(2-methyl-1-oxo-2-propen-1-yl)glycyl-, hydrazide can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in substitution reactions where the hydrazide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amines and other reduced compounds.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Bioconjugation: The hydrazide group allows for bioconjugation with biomolecules, facilitating the study of biological processes.
Drug Development: It can be used in the development of new pharmaceuticals, particularly in the design of enzyme inhibitors.
Medicine:
Therapeutic Agents:
Diagnostic Tools: It can be used in the development of diagnostic tools for detecting specific biomolecules.
Industry:
Material Science: The compound can be used in the development of new materials with unique properties.
作用機序
The mechanism of action of Glycine, N-(2-methyl-1-oxo-2-propen-1-yl)glycyl-, hydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The propenyl group may also participate in interactions with other biomolecules, contributing to the compound’s overall biological activity.
類似化合物との比較
- Glycine, N-(2-methyl-1-oxo-2-propen-1-yl)glycyl-L-phenylalanyl-L-leucyl-
- Glycine, N-(2-methyl-1-oxo-2-propenyl)glycyl-
- Glycine, N-(2-hydroxyethyl)-N-[2-(2-methyl-1-oxo-2-propen-1-yl)amino]ethyl-
Comparison:
- Glycine, N-(2-methyl-1-oxo-2-propen-1-yl)glycyl-, hydrazide is unique due to the presence of the hydrazide group, which imparts distinct reactivity and biological activity.
- Other similar compounds may lack the hydrazide group, resulting in different chemical and biological properties.
- The presence of additional amino acid residues or other functional groups in similar compounds can lead to variations in their applications and mechanisms of action.
特性
分子式 |
C8H14N4O3 |
|---|---|
分子量 |
214.22 g/mol |
IUPAC名 |
N-[2-[(2-hydrazinyl-2-oxoethyl)amino]-2-oxoethyl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C8H14N4O3/c1-5(2)8(15)11-3-6(13)10-4-7(14)12-9/h1,3-4,9H2,2H3,(H,10,13)(H,11,15)(H,12,14) |
InChIキー |
DBALITJIRDFXKL-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)NCC(=O)NCC(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1H-Pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid, 5-methyl ester](/img/structure/B12330657.png)
![Methyl 2-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B12330669.png)
